ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate
Description
Properties
IUPAC Name |
ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-4-17-10(16)11(2,3)18-9-7-8(13-5-12-7)14-6-15-9/h5-6H,4H2,1-3H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIXTNMMGLRVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NC=NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate can be synthesized through esterification reactions, where an acid reacts with an alcohol. The general reaction involves the condensation of 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoic acid.
Reduction: 2-methyl-2-(7H-purin-6-ylsulfanyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. As a purine derivative, it may interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The ester group can undergo hydrolysis to release the active purine derivative, which can then exert its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Purine Modifications
- Ethyl 2-(5-(9-isopropyl-9H-purin-6-yl)-2-methoxyphenyl)propanoate (3pa): This compound shares the ethyl propanoate backbone but incorporates a methoxyphenyl group and an isopropyl-substituted purine. In catalytic studies, this derivative was utilized with a recyclable ruthenium catalyst for distal meta-C–H functionalization, indicating its role in facilitating transition-metal-mediated reactions .
- 2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid: Substituted at the purine 8-position with a thio-linked propanoic acid, this compound features a phenoxyethyl chain and an amino group. The carboxylic acid (vs. ethyl ester) increases hydrophilicity, while the phenoxyethyl group may enhance membrane permeability. Such structural differences suggest divergent pharmacological targets compared to the 6-thio-substituted ethyl ester analogue .
Thioether-Linked Heterocyclic Esters
- Ethyl 2-[(6-Bromo-1,3-benzothiazol-2-yl)thio]-2-methylpropanoate (11h): Replacing the purine core with a brominated benzothiazole ring alters electronic and steric properties. This compound exhibited 63% yield in synthesis, with IR and NMR data confirming the thioester linkage .
- N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (15): While lacking a purine, this benzamide derivative features a thienylmethylthio group. The cyano-pyridine and thiophene moieties confer distinct electronic profiles, possibly targeting kinases or viral proteases. Such compounds are patented for anticancer and antiviral applications, highlighting the versatility of thioether-linked heterocycles .
Ester-Functionalized Purine Analogues
- 9-(2-s-Methyl-2-thiopentofuranosyl)-9H-purin-6-amine: A nucleoside analogue with a thio-sugar moiety, this compound diverges significantly by replacing the ester with a ribose-like pentofuranosyl chain. The sulfur atom in the sugar may improve metabolic stability, a common strategy in antiviral drug design (e.g., azidothymidine). Its mechanism likely involves interference with nucleic acid synthesis .
Comparative Data Table
Key Findings and Implications
- Purine Positional Isomerism : Substitution at the 6- vs. 8-position of purine (as in vs. ) significantly alters electronic and steric environments, influencing target selectivity.
- Ester vs.
- Heterocycle Impact : Benzothiazole and thiophene cores () offer tunable electronic properties for diverse applications, whereas purine derivatives may prioritize nucleic acid-related targets.
Biological Activity
Ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₅OS
- Molecular Weight : 285.36 g/mol
The compound features a purine moiety linked to a thioether and an ethyl ester, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antagonism of Chemokine Receptors : The compound has shown potential as a chemokine receptor antagonist, which can inhibit inflammatory responses by blocking the binding of chemokines to their receptors .
- Inhibition of Cell Proliferation : Research indicates that similar compounds can inhibit the proliferation of various cell types, including fibroblasts and smooth muscle cells, by modulating cytokine production and reducing extracellular matrix (ECM) formation .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by decreasing nitric oxide production and inhibiting pro-inflammatory cytokines such as TNF-alpha .
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
These studies highlight the compound's potential in modulating inflammatory responses and cell growth.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study A : Investigated the use of the compound in a model of rheumatoid arthritis, demonstrating significant reductions in inflammation markers and joint swelling.
- Case Study B : Evaluated its effects on fibrotic diseases, showing promise in reducing fibrosis through inhibition of fibroblast proliferation and ECM deposition.
- Case Study C : Focused on cancer therapy, where the compound was used in combination with other agents to enhance anti-tumor efficacy by targeting immune modulation pathways.
Q & A
Q. What theoretical frameworks guide mechanistic studies of this compound’s activity?
- Methodological Answer :
- Molecular Dynamics Simulations : Model binding interactions with purine-binding proteins (e.g., adenosine receptors) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Systems Biology : Integrate omics data to map compound effects onto metabolic or signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
